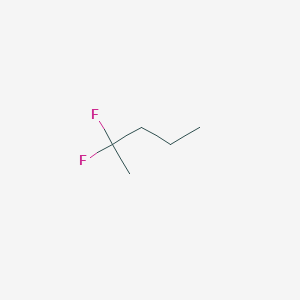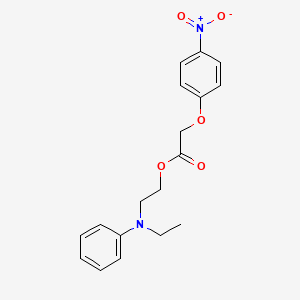
1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane is a chemical compound characterized by the presence of chlorosulfanyl and tetrafluoroethane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane typically involves the reaction of tetrafluoroethylene with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chlorosulfanyl groups to thiols.
Substitution: The chlorosulfanyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane involves its reactivity with various molecular targets. The chlorosulfanyl groups can interact with nucleophiles, leading to the formation of new chemical bonds. The tetrafluoroethane backbone provides stability and resistance to degradation, making the compound suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide: Similar in structure but with different functional groups.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another compound with bis-functional groups but different reactivity and applications.
Uniqueness
1,2-Bis(chlorosulfanyl)-1,1,2,2-tetrafluoroethane is unique due to its combination of chlorosulfanyl and tetrafluoroethane groups, providing a distinct set of chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
2375-43-1 |
|---|---|
Molekularformel |
C2Cl2F4S2 |
Molekulargewicht |
235.1 g/mol |
IUPAC-Name |
(2-chlorosulfanyl-1,1,2,2-tetrafluoroethyl) thiohypochlorite |
InChI |
InChI=1S/C2Cl2F4S2/c3-9-1(5,6)2(7,8)10-4 |
InChI-Schlüssel |
ICUFHLVJADQXJW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)SCl)(F)(F)SCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


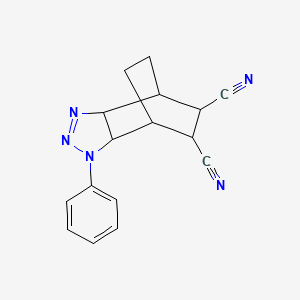

![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
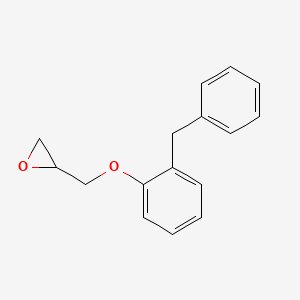
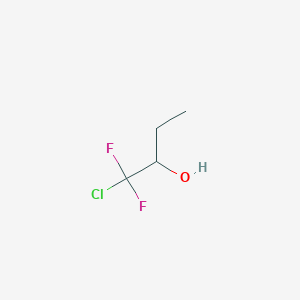
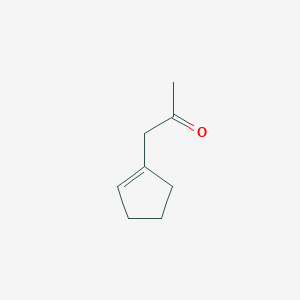
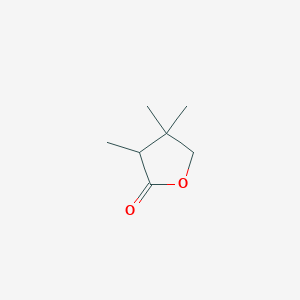
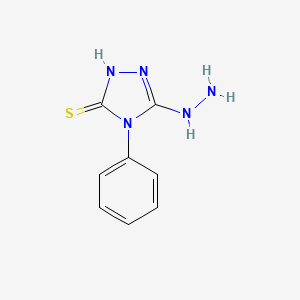
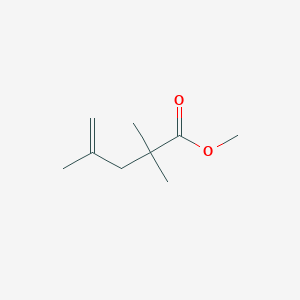
![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
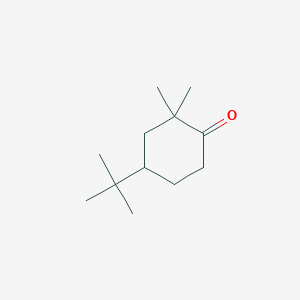
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)
